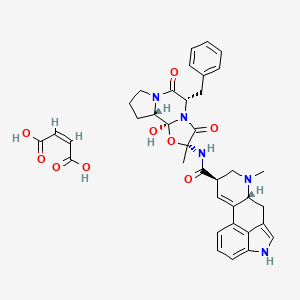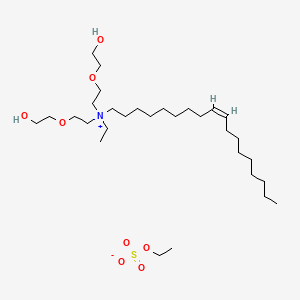
Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate is a quaternary ammonium compound with the molecular formula C30H63NO8S . It is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
The synthesis of Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate typically involves the reaction of oleylamine with ethylene oxide to form the intermediate compound, which is then quaternized with ethyl sulfate . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Análisis De Reacciones Químicas
Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the formation of emulsions and improving reaction efficiency.
Biology: The compound is utilized in biological studies for its ability to disrupt cell membranes, making it useful in cell lysis and protein extraction protocols.
Mecanismo De Acción
The mechanism of action of Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate primarily involves its surfactant properties. It can reduce the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid bilayers in cell membranes. This disruption can lead to cell lysis, making it useful in various biological and industrial applications . The molecular targets include lipid membranes and proteins associated with the cell membrane.
Comparación Con Compuestos Similares
Ethylbis(2-(2-hydroxyethoxy)ethyl)oleylammonium ethyl sulphate can be compared with other quaternary ammonium compounds such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but different alkyl chain length and counterion.
Benzalkonium chloride: Commonly used as a disinfectant and preservative, with different alkyl chain lengths and applications.
Dodecylbenzenesulfonic acid: Another surfactant with a different structure and applications in detergents and cleaning products. The uniqueness of this compound lies in its specific molecular structure, which provides distinct surfactant properties and applications compared to other similar compounds.
Propiedades
Número CAS |
94713-24-3 |
|---|---|
Fórmula molecular |
C30H63NO8S |
Peso molecular |
597.9 g/mol |
Nombre IUPAC |
ethyl-bis[2-(2-hydroxyethoxy)ethyl]-[(Z)-octadec-9-enyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C28H58NO4.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(4-2,21-25-32-27-23-30)22-26-33-28-24-31;1-2-6-7(3,4)5/h11-12,30-31H,3-10,13-28H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b12-11-; |
Clave InChI |
BATWJDRIQJVYRO-AFEZEDKISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC[N+](CC)(CCOCCO)CCOCCO.CCOS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC[N+](CC)(CCOCCO)CCOCCO.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



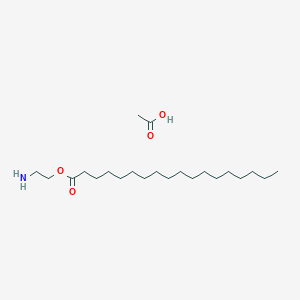
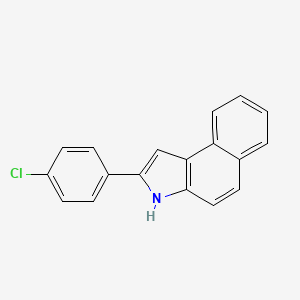
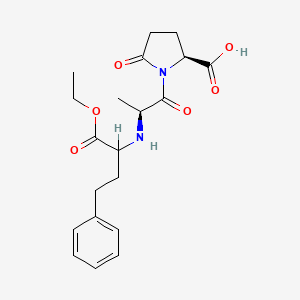



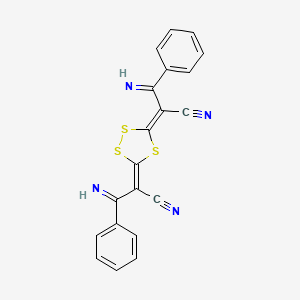
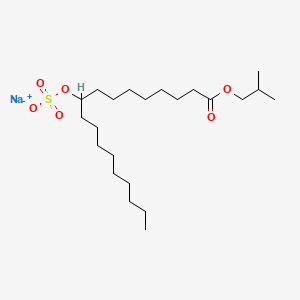
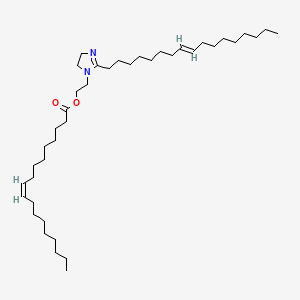
![8-[(2-Chloro-4-nitrophenyl)azo]-5-[(3-methoxypropyl)amino]-1-naphthol](/img/structure/B12679876.png)
![1-bromopropane;(1S,9R,10R,12R,13R,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B12679896.png)
